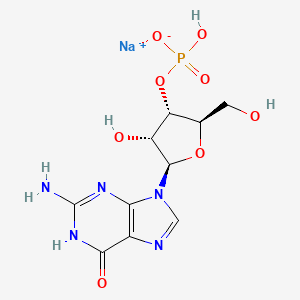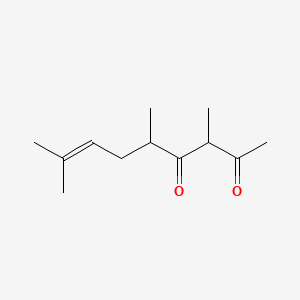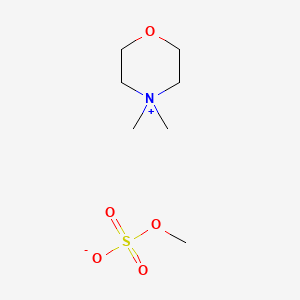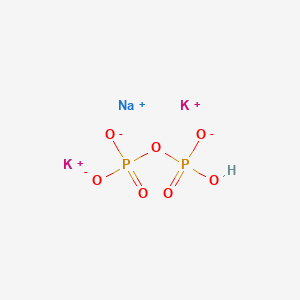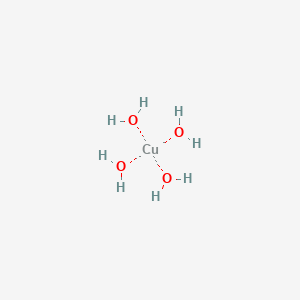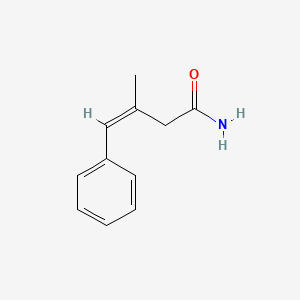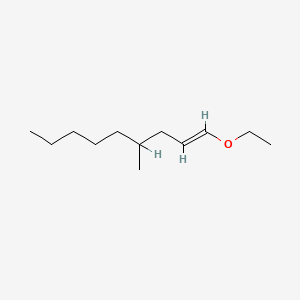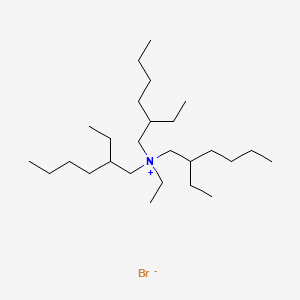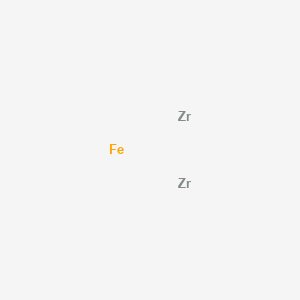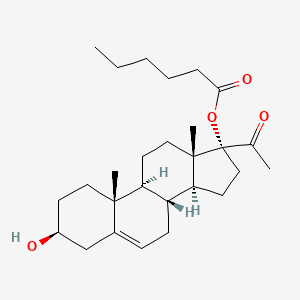
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is a synthetic steroid derivative. It is part of the pregnane steroid family, which includes compounds that are structurally related to progesterone. This compound is characterized by its hydroxyl groups at the 3beta and 17 positions and a hexanoate ester at the 17 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate typically involves multiple steps starting from a suitable steroid precursor. The hydroxylation at the 3beta and 17 positions can be achieved through selective oxidation reactions. The esterification at the 17 position with hexanoic acid is usually performed under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Hydroxylation: Using specific oxidizing agents to introduce hydroxyl groups at the desired positions.
Esterification: Reacting the hydroxylated steroid with hexanoic acid in the presence of a catalyst.
Purification: Employing techniques like recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce deoxy derivatives.
科学的研究の応用
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including metabolism, immune response, and reproductive functions.
類似化合物との比較
Similar Compounds
- 3beta,17alpha-Dihydroxypregn-5-en-20-one
- 3beta,16alpha-Dihydroxypregn-5-en-20-one
- 3beta,21-Dihydroxypregn-5-en-20-one
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is unique due to the presence of the hexanoate ester at the 17 position, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its stability and bioavailability compared to similar compounds.
特性
CAS番号 |
94201-44-2 |
|---|---|
分子式 |
C27H42O4 |
分子量 |
430.6 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C27H42O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h9,20-23,29H,5-8,10-17H2,1-4H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1 |
InChIキー |
UNRVSFSDQNHLOX-YOEZIVMMSA-N |
異性体SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C |
正規SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



